![molecular formula C17H19N B13159972 N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C17H19N This compound is characterized by the presence of an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, and an amine group attached to the indane structure The compound also features a 4-methylphenylmethyl group attached to the nitrogen atom of the amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 2,3-dihydro-1H-inden-1-amine attacks the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: A compound with similar structural features but different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a different core structure but similar substituents.
4-Methyl-2,5-dimethoxyamphetamine: A compound with a similar aromatic ring system but different functional groups and biological activity.
The uniqueness of this compound lies in its specific indane structure and the presence of the 4-methylphenylmethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17/h2-9,17-18H,10-12H2,1H3 |
Clave InChI |
CJGZTQKNZKSUDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


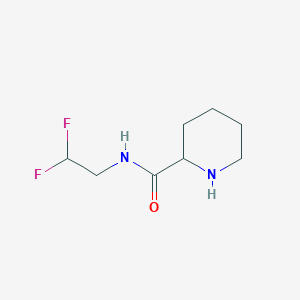
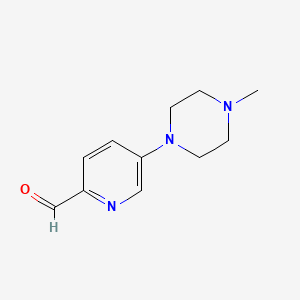
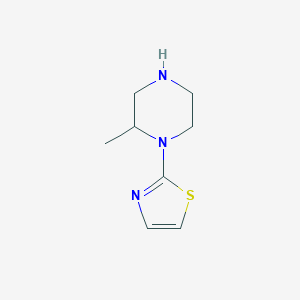
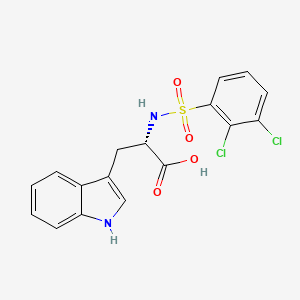
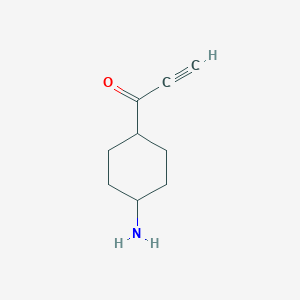
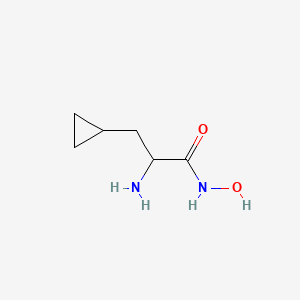

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)


![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
